Cas no 1861242-58-1 (Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-)

Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-
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- インチ: 1S/C10H19BrO/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9H,4-7H2,1-3H3
- InChIKey: MZMBZTDLVPWSNT-UHFFFAOYSA-N
- SMILES: C1(C)(C)C(OCC)CC1CCBr
Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674714-2.5g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 2.5g |
$2771.0 | 2023-03-11 | ||
Enamine | EN300-674714-5.0g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 5.0g |
$4102.0 | 2023-03-11 | ||
Enamine | EN300-674714-0.5g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 0.5g |
$1357.0 | 2023-03-11 | ||
Enamine | EN300-674714-0.25g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 0.25g |
$1300.0 | 2023-03-11 | ||
Enamine | EN300-674714-10.0g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 10.0g |
$6082.0 | 2023-03-11 | ||
Enamine | EN300-674714-1.0g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674714-0.05g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 0.05g |
$1188.0 | 2023-03-11 | ||
Enamine | EN300-674714-0.1g |
2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |
1861242-58-1 | 0.1g |
$1244.0 | 2023-03-11 |
Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-に関する追加情報
Chemical Profile of Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- (CAS No. 1861242-58-1)
Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1861242-58-1, represents a structurally complex molecule with potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including bromo and ethoxy substituents, along with a dimethyl substitution on the cyclobutane ring, makes this molecule a versatile scaffold for further chemical modifications and derivatization.
The molecular structure of Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl features a cyclobutane core that is highly symmetric but incorporates substituents that introduce steric and electronic variations. The 2-bromoethyl group introduces a bromine atom at the second position of the cyclobutane ring, which can serve as a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This functionality is particularly valuable in constructing biaryl systems or incorporating aryl and heteroaryl groups into the molecular framework. The 4-ethoxy group provides an electron-donating effect, which can influence the reactivity of the bromine atom and other functional groups within the molecule.
The 1,1-dimethyl substitution at the first position of the cyclobutane ring further enhances the stability of the ring system while also influencing its electronic properties. This type of substitution pattern is often employed to improve metabolic stability and reduce unwanted side reactions in drug candidates. The combination of these substituents makes Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl an intriguing candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in cycloalkane derivatives as pharmacophores due to their unique physicochemical properties and biological activities. Cyclobutane rings, in particular, have been shown to enhance binding affinity and metabolic stability in drug molecules. The structural rigidity provided by the cyclobutane core can also contribute to improved pharmacokinetic profiles by reducing conformational flexibility. This has led to extensive research into modifying cyclobutane derivatives to develop new therapeutic agents with enhanced efficacy and reduced toxicity.
The bromoethyl moiety in Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl is particularly noteworthy because it can be easily transformed into other functional groups through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse chemical entities into the molecular framework, enabling the synthesis of a wide range of derivatives with tailored biological activities. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the bromine-bearing carbon atom, leading to novel biaryl compounds that may exhibit interesting pharmacological properties.
Moreover, the ethoxy group can participate in various chemical transformations, including etherification reactions and nucleophilic substitutions. These reactions can be harnessed to develop new drug candidates by introducing additional functional groups or by modifying existing ones. The presence of both bromo and ethoxy groups provides multiple points of modification, allowing for fine-tuning of the molecular properties to optimize biological activity.
Recent advancements in synthetic methodologies have made it possible to construct complex cyclic compounds with high precision and efficiency. Techniques such as transition metal-catalyzed coupling reactions, organometallic chemistry, and flow chemistry have significantly improved the accessibility of structurally diverse molecules like Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl. These methods have enabled chemists to explore new synthetic pathways and develop innovative strategies for drug discovery.
In addition to its synthetic utility, Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl has potential applications in material science and polymer chemistry. The rigid cyclobutane core can contribute to enhanced thermal stability and mechanical strength in polymers derived from this compound. Such materials may find applications in high-performance plastics or specialty coatings where durability and chemical resistance are critical.
The study of Cyclobutane derivatives has also provided insights into their role as bioisosteres in drug design. Bioisosteres are structural analogs that differ in their atomic composition but exhibit similar biological activity. By replacing one functional group with another bioisostere while maintaining overall structural similarity, it is possible to improve drug properties such as solubility, permeability, and metabolic stability without significantly altering biological activity.
For instance,Cyclobutane derivatives have been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways at the molecular level. The unique structural features of these compounds allow them to interact with target proteins or enzymes in ways that inhibit inflammatory responses. This has led to their investigation as potential therapeutic agents for conditions such as rheumatoid arthritis or inflammatory bowel disease.
The development of novel synthetic methods has also enabled chemists to explore new ways to functionalize cycloalkanes while maintaining their inherent stability and reactivity. Techniques such as directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation have opened up new possibilities for constructing complex cyclic molecules with precise control over regioselectivity and stereoselectivity.
In conclusion,Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,dimethyl (CAS No., 18612425881) represents a structurally fascinating compound with significant potential applications across multiple fields including medicinal chemistry, pharmaceutical development, material science,and polymer chemistry.. Its unique combination of functional groups makes it an ideal scaffold for further exploration through innovative synthetic methodologies.. As research continues,, this compound is likely to play an increasingly important role..in developing next-generation therapeutics..and advanced materials..with enhanced performance characteristics..
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